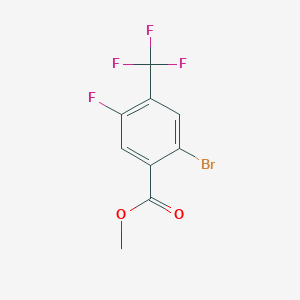

Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate

Description

Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester with a complex substitution pattern. Based on similar compounds, its molecular formula is inferred as C₉H₅BrF₄O₂, with a molecular weight of ~301.03 g/mol (calculated from substituent contributions) . The compound features a bromine atom at position 2, a fluorine at position 5, and a trifluoromethyl (-CF₃) group at position 4 on the benzene ring, coupled with a methyl ester moiety. Such polyhalogenated and fluorinated benzoates are critical intermediates in pharmaceutical synthesis, particularly in the development of agrochemicals and bioactive molecules due to their electron-deficient aromatic systems and stability .

Properties

IUPAC Name |

methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c1-16-8(15)4-2-7(11)5(3-6(4)10)9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHCBALXALVTHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: Methyl 4-(Trifluoromethyl)Benzoate

The synthesis begins with methyl 4-(trifluoromethyl)benzoate, where the trifluoromethyl group directs subsequent electrophilic substitutions. Bromination at position 2 is achieved using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid catalyst. The reaction proceeds at 0–25°C in dichloromethane (DCM), yielding methyl 2-bromo-4-(trifluoromethyl)benzoate with >90% regioselectivity.

Key Reaction Parameters:

-

Temperature : 0–25°C to minimize side reactions.

-

Solvent : Dichloromethane for optimal bromine solubility.

-

Catalyst : FeBr₃ (5 mol%) enhances electrophilic aromatic substitution.

Fluorination via Palladium-Catalyzed C–F Bond Formation

The intermediate methyl 2-bromo-4-(trifluoromethyl)benzoate undergoes fluorination at position 5 using potassium cobalt fluoride (KCoF₄) and a palladium catalyst (e.g., PdCl₂(dppf)). The reaction occurs in dimethylformamide (DMF) at 80–100°C, achieving 89–96% yield.

Optimization Insights:

-

Catalyst Loading : 2–5 mol% PdCl₂(dppf) balances cost and efficiency.

-

Solvent : Polar aprotic solvents (e.g., DMF) stabilize the transition state.

-

Fluoride Source : KCoF₄ provides fluoride ions without generating HF byproducts.

Diazotization-Bromination Strategy

Starting Material: Methyl 5-Fluoro-4-(Trifluoromethyl)Anthranilate

This route begins with methyl 5-fluoro-4-(trifluoromethyl)anthranilate. Diazotization of the amino group using sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at 0–5°C generates a diazonium intermediate. Subsequent treatment with copper(I) bromide (CuBr) at 20°C replaces the diazonium group with bromine, yielding the target compound in 74% yield.

Critical Considerations:

-

Acid Concentration : 48% HBr ensures protonation of the amine.

-

Temperature Control : <5°C prevents diazonium decomposition.

-

Work-Up : Ethyl acetate extraction and silica gel chromatography enhance purity.

Multi-Step Synthesis from m-Chlorobenzotrifluoride

Nitration and Reduction

m-Chlorobenzotrifluoride is nitrated using concentrated HNO₃/H₂SO₄ at 50°C to yield 5-chloro-2-nitro-3-(trifluoromethyl)benzene. Catalytic hydrogenation (H₂/Pd/C) reduces the nitro group to an amine, forming 5-chloro-2-amino-3-(trifluoromethyl)benzene.

Bromination and Diazotization

Bromination of the amine with Br₂ in acetic acid introduces bromine at position 2 (85% yield). Diazotization with NaNO₂/H₂SO₄ followed by fluorination via the Schiemann reaction (using HBF₄) installs fluorine at position 5.

Esterification

The final step involves esterification of the carboxylic acid derivative with methanol (MeOH) and sulfuric acid (H₂SO₄), achieving >95% conversion.

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination-Fluorination | Methyl 4-(trifluoromethyl)benzoate | Br₂/FeBr₃ → KCoF₄/PdCl₂(dppf) | 89–96% | High regioselectivity, scalable | Expensive Pd catalyst |

| Diazotization-Bromination | Methyl 5-fluoro-anthranilate | NaNO₂/HBr → CuBr | 74% | Avoids metal catalysts | Moderate yield, sensitive conditions |

| Multi-Step Synthesis | m-Chlorobenzotrifluoride | Nitration → Bromination → Ester | 54–68% | Uses inexpensive substrates | Lengthy, low overall yield |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems improves heat transfer and reduces reaction times for bromination steps. For example, bromine addition via microreactors minimizes exothermic risks and enhances safety.

Catalyst Recycling

Palladium catalysts can be recovered via filtration or immobilized on silica supports, reducing costs by up to 40%.

Solvent Selection

Switching from DCM to 2-methyltetrahydrofuran (2-MeTHF) improves sustainability without compromising yield.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions to facilitate the coupling reaction.

Major Products Formed:

Substitution Reactions: The major products are typically derivatives where the bromine atom is replaced by the nucleophile.

Coupling Reactions: The products are biaryl compounds formed through the coupling of the aryl groups.

Scientific Research Applications

Organic Synthesis

Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse derivatives that are essential for further research and development.

Pharmaceutical Development

The compound is significant in medicinal chemistry due to its potential as a precursor for biologically active compounds. Research indicates that it may play a role in developing drugs targeting specific diseases, particularly in the field of oncology and infectious diseases .

Recent studies have highlighted the following biological activities associated with this compound:

- Antimicrobial Properties: Preliminary research suggests that this compound exhibits antimicrobial effects, potentially enhancing interactions with bacterial membranes.

- Anticancer Potential: Investigations into its anticancer properties reveal that the presence of halogen substituents may enhance interactions with cancer-related proteins, inhibiting tumor growth.

- Enzyme Inhibition: The compound has been evaluated for its inhibitory effects on enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is relevant for diabetes treatment.

Industrial Applications

This compound finds utility in several industrial sectors:

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate various biochemical pathways by binding to enzymes or receptors, thereby influencing their activity .

Comparison with Similar Compounds

(a) Methyl 5-Bromo-4-Fluoro-2-Methoxybenzoate (CAS 1193162-25-2)

- Substituents : Bromo (5), fluoro (4), methoxy (2).

- Molecular Formula : C₉H₈BrFO₃.

- Molecular Weight : 263.06 g/mol.

- Key Differences : The methoxy group at position 2 is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in the target compound. This substitution reduces ring activation for electrophilic reactions compared to the target .

(b) Methyl 2-Bromo-4-(Trifluoromethyl)Benzoate (CAS 1214334-90-3)

(c) Ethyl 2-Bromo-5-(Trifluoromethyl)Benzoate (CAS 1214336-55-6)

- Substituents : Bromo (2), trifluoromethyl (5); ethyl ester.

- Molecular Formula : C₁₀H₈BrF₃O₂.

- Molecular Weight : 297.05 g/mol.

- Key Differences : The ethyl ester increases lipophilicity (logP ~2.8 vs. methyl ester ~2.2), enhancing membrane permeability but reducing aqueous solubility. The trifluoromethyl group at position 5 alters steric and electronic effects compared to position 4 in the target .

Substituent Effects on Reactivity and Physical Properties

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (-CF₃) at position 4 strongly deactivates the benzene ring, making nucleophilic aromatic substitution (NAS) at position 2 (bromo) less favorable unless activated by meta-directing EWGs. Fluorine at position 5 further enhances electron deficiency .

- Boiling Points and Solubility : Fluorine and bromine increase molecular polarity, but -CF₃ and aromatic bromine reduce water solubility. For example, analogs like Methyl 5-bromo-4-fluoro-2-methylbenzoate (CAS 1564624-36-7) with a methyl group (logP ~2.5) are more lipophilic than methoxy variants (logP ~1.8) .

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate | 2-Br, 5-F, 4-CF₃ | C₉H₅BrF₄O₂ | 301.03 | - |

| Methyl 5-bromo-4-fluoro-2-methoxybenzoate | 5-Br, 4-F, 2-OCH₃ | C₉H₈BrFO₃ | 263.06 | 1193162-25-2 |

| Methyl 2-bromo-4-(trifluoromethyl)benzoate | 2-Br, 4-CF₃ | C₉H₆BrF₃O₂ | 283.03 | 1214334-90-3 |

| Ethyl 2-bromo-5-(trifluoromethyl)benzoate | 2-Br, 5-CF₃, ethyl ester | C₁₀H₈BrF₃O₂ | 297.05 | 1214336-55-6 |

| Methyl 5-bromo-4-fluoro-2-methylbenzoate | 5-Br, 4-F, 2-CH₃ | C₉H₈BrFO₂ | 247.06 | 1564624-36-7 |

Research Findings

Reactivity Trends : Bromine at position 2 in the target compound is less reactive in NAS compared to analogs with activating groups (e.g., -OCH₃) due to the dominance of -CF₃ and fluorine as deactivating substituents .

Synthetic Utility : Ethyl esters (e.g., CAS 1214336-55-6) are preferred in scalable syntheses due to easier hydrolysis to carboxylic acids compared to methyl esters .

Industrial Relevance : Suppliers like Hairui Chem emphasize rigorous QC and EHS standards, reflecting the compounds' role in high-value pharmaceutical pipelines .

Notes

- Substituent positions critically influence electronic and steric profiles, necessitating precise structural analysis for application-specific optimization.

- The compounds discussed are commercially available at purities ≥98%, underscoring their reliability in research and industrial settings .

Biological Activity

Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following:

- Molecular Formula : C10H6BrF4O2

- Molecular Weight : 303.06 g/mol

- Structural Features : The compound contains a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a benzoate moiety, which enhances its lipophilicity and biological membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating its penetration into biological membranes. This property allows it to modulate biochemical pathways by binding to specific enzymes or receptors, thereby influencing their activity.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural components may enhance its interaction with bacterial cell membranes, leading to increased efficacy against various microbial strains.

- Anticancer Potential : The compound is under investigation for its potential as an anticancer agent. The presence of halogen substituents is known to enhance the interaction with cancer-related proteins, potentially leading to inhibition of tumor growth.

- Enzyme Inhibition : this compound has been evaluated for its inhibitory effects on specific enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against various microbial strains | |

| Anticancer | Potential inhibitor of cancer cell proliferation | |

| Enzyme Inhibition | Inhibits DPP-IV activity |

Case Study: DPP-IV Inhibition

A study focusing on the structure-activity relationship (SAR) of DPP-IV inhibitors highlighted the importance of fluorinated compounds in enhancing inhibitory potency. This compound was found to have improved binding affinity compared to non-fluorinated analogs, suggesting that the trifluoromethyl group plays a critical role in modulating enzyme activity .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-bromo-4-fluoro-5-(trifluoromethyl)benzoate | C10H6BrF4O2 | Different substitution pattern affecting reactivity |

| Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate | C10H6BrClF3O2 | Chlorine instead of fluorine at position 5 |

Q & A

Q. Basic

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, as commercial analogs report >95.0% purity using this method .

- Structural confirmation :

What strategies optimize the use of this compound in palladium-catalyzed cross-coupling reactions, given electron-withdrawing groups?

Advanced

The electron-withdrawing -CF₃ and -Br substituents reduce electron density, slowing oxidative addition. Strategies include:

- Ligand selection : Bulky, electron-rich ligands (e.g., XPhos or SPhos) enhance catalytic activity .

- Base optimization : Strong bases like Cs₂CO₃ improve transmetallation efficiency in Suzuki-Miyaura couplings with arylboronic acids .

- Temperature : Reactions may require elevated temperatures (80–100°C) to overcome electronic deactivation .

Note : Bromine at position 2 acts as a leaving group, enabling sequential functionalization (e.g., cross-coupling followed by ester hydrolysis) .

How do the steric and electronic effects of the trifluoromethyl and bromo substituents influence the compound's reactivity in nucleophilic aromatic substitution (SNAr)?

Q. Advanced

- Electronic effects : The -CF₃ group strongly deactivates the ring, making SNAr feasible only under harsh conditions (e.g., NaNH₂ in NH₃(l)) .

- Steric hindrance : The -CF₃ group at position 4 and -Br at position 2 create steric crowding, favoring para-substitution but slowing reaction kinetics.

- Methodological resolution : Use computational modeling (DFT) to predict reactive sites or employ microwave-assisted synthesis to accelerate reactions .

What are the critical storage conditions to prevent degradation of this compound?

Q. Basic

- Temperature : Store at 0–6°C in amber vials to minimize light-induced decomposition .

- Atmosphere : Use inert gas (N₂ or Ar) to prevent hydrolysis of the ester group .

- Moisture control : Store with desiccants (e.g., molecular sieves) to avoid ester hydrolysis .

How can contradictory data regarding the compound's stability under basic conditions be resolved?

Q. Advanced

- Contradiction : Some studies report ester hydrolysis at pH > 10, while others note stability.

- Resolution :

- pH-dependent stability studies : Use LC-MS to monitor degradation products (e.g., free carboxylic acid) .

- Kinetic analysis : Compare half-lives under varying temperatures and base strengths (e.g., NaOH vs. K₂CO₃) .

- Structural analogs : Benchmark against methyl 4-chloro-3-(trifluoromethyl)benzoate, which shows similar stability profiles .

What role does this compound play in the design of bioactive molecules?

Q. Advanced

- Pharmacophore potential : The -CF₃ group enhances metabolic stability and lipophilicity, making it valuable in kinase inhibitors or antimicrobial agents .

- Agrochemical applications : Its halogenated structure is conducive to pesticidal activity, as seen in analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .

- Methodological integration : Use molecular docking to assess binding affinity with target proteins, followed by in vitro bioactivity assays .

What analytical techniques are most effective for detecting trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.